molecular formula C11H12N4 B2669149 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine CAS No. 1879502-67-6

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine

Cat. No.: B2669149
CAS No.: 1879502-67-6
M. Wt: 200.245
InChI Key: RDQPKHCGTVYNMM-UHFFFAOYSA-N
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Description

Historical Development of Pyrazine Chemistry

Pyrazines, six-membered aromatic rings containing two nitrogen atoms at para positions, were first synthesized in 1855 by Auguste Laurent, who isolated tetraphenylpyrazine via the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile. Early nomenclature controversies arose, as Erdmann later named the same compound "benzoinimide" after reacting ammonia with benzoin. These foundational studies laid the groundwork for understanding pyrazine reactivity and substitution patterns.

The 20th century saw pyrazines transition from laboratory curiosities to pharmacologically relevant scaffolds. The discovery of pyrazinamide’s antitubercular properties in 1952 marked a turning point, demonstrating the therapeutic potential of pyrazine derivatives. Modern synthetic advancements, such as continuous-flow biocatalytic systems (2024), now enable efficient production of pyrazine amides like 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine with yields exceeding 90%.

Significance of this compound in Heterocyclic Research

This compound’s hybrid structure merges pyrazine’s electron-deficient aromatic system with pyridine’s basic nitrogen, creating unique electronic properties. The methyl group at position 6 enhances steric accessibility while modulating electron density, as evidenced by its molecular formula (C₁₁H₁₂N₄) and planar geometry. Such features enable:

  • Dual-target engagement in drug design, leveraging pyrazine’s hydrogen-bonding capacity and pyridine’s metal-coordination potential
  • Enhanced metabolic stability compared to single-heterocycle analogs, as demonstrated in kinase inhibitor studies
  • Synergistic π-π stacking interactions in materials science applications, particularly in organic semiconductors

Recent syntheses employ Lipozyme® TL IM biocatalysts in tert-amyl alcohol, reflecting a shift toward green chemistry in heterocyclic amine production.

Structural Classification within Nitrogen-Containing Heterocycles

This compound belongs to three structural categories:

Structural Feature Classification Relevance
Core ring system Diazine (pyrazine derivative) Dictates aromatic electron deficiency
Substituent at position 2 N-(pyridinylmethyl)amine Introduces secondary amine functionality
Position 6 modification Methyl group Enhances lipophilicity & steric bulk

This compound exemplifies bridged heterocyclic systems , where the pyridine moiety (via CH₂ linker) creates a pseudo-macrocyclic effect. X-ray crystallography reveals a dihedral angle of 38° between pyrazine and pyridine planes, optimizing both conjugation and solubility.

Research Significance and Current Applications

Ongoing investigations focus on three primary domains:

Pharmaceutical Development

  • Antimicrobial candidates : Structural analogs show MIC values ≤2 μg/mL against Mycobacterium tuberculosis through enoyl-ACP reductase inhibition
  • Kinase inhibition : The pyridine-methylamine side chain chelates ATP-binding site metals in VEGFR-2 (Kd = 12 nM in molecular docking studies)

Synthetic Methodology

  • Continuous-flow biocatalysis : Enables gram-scale production (91.6% yield) using immobilized Thermomyces lanuginosus lipase
  • Regioselective amination : Achieved via palladium-catalyzed C-N coupling (TON > 500)

Materials Science

  • Organic field-effect transistors : Hole mobility of 0.45 cm²/V·s attributed to extended π-conjugation
  • Metal-organic frameworks : Serves as nitrogen-rich linker for gas storage applications (CO₂ adsorption: 3.2 mmol/g at 298K)

This compound’s versatility underscores its value in addressing contemporary challenges in medicinal chemistry and functional materials design.

Properties

IUPAC Name

6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-9-5-13-8-11(15-9)14-7-10-3-2-4-12-6-10/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQPKHCGTVYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine typically involves the reaction of 6-methylpyrazin-2-amine with pyridin-3-ylmethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the specific halide used and the desired yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amine (-NH-) in the pyridin-3-ylmethyl group undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form tertiary amides. For example:

    6-Methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine+CH3COClEt3N6-Methyl-N-(pyridin-3-ylmethyl)-N-acetylpyrazin-2-amine\text{this compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{6-Methyl-N-(pyridin-3-ylmethyl)-N-acetylpyrazin-2-amine}

    This reaction is analogous to pyridin-3-ylmethanamine acylation pathways .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form tertiary amines:

    This compound+CH3INaH6-Methyl-N-(pyridin-3-ylmethyl)-N-methylpyrazin-2-amine\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{6-Methyl-N-(pyridin-3-ylmethyl)-N-methylpyrazin-2-amine}

Coordination Chemistry

The pyrazine and pyridine nitrogen atoms act as Lewis bases, forming complexes with transition metals. For example:

  • Palladium(II) Complexes : Coordinates with PdCl₂ in ethanol to form a square-planar complex, enhancing catalytic activity in cross-coupling reactions .

  • Copper(II) Complexes : Forms stable chelates with Cu²⁺ ions, characterized by shifts in UV-Vis absorption spectra (λₘₐₓ ~650 nm) .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the para position relative to the nitrogen:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to yield 4-nitro-pyridin-3-ylmethyl derivatives.

  • Sulfonation : Forms 4-sulfo-pyridin-3-ylmethyl products with fuming H₂SO₄ .

Oxidative Reactions

The methyl group on the pyrazine ring is susceptible to oxidation:

  • KMnO₄ Oxidation : In acidic conditions, converts the methyl group to a

Scientific Research Applications

Antiviral Activity

One of the prominent applications of 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine is its potential as an antiviral agent. Research indicates that compounds with similar structural features have shown effectiveness against flaviviruses such as Zika, dengue, and West Nile virus. The NS2B-NS3 protease of flavivirus is a critical target for drug development, and inhibitors in this category have demonstrated promising results.

Case Study: Zika Virus Inhibition

A study highlighted a series of pyrazine compounds that function as allosteric inhibitors of the Zika virus protease. These compounds exhibited IC50 values as low as 130 nM, indicating strong inhibitory effects on viral replication . Such findings suggest that derivatives of this compound could be further explored for their antiviral properties.

Inhibition of Plasma Kallikrein

Another significant application is the inhibition of plasma kallikrein, a serine protease involved in various physiological processes, including inflammation and coagulation. Compounds that inhibit plasma kallikrein can be beneficial in treating conditions associated with excessive vascular permeability and edema.

Therapeutic Implications

Plasma kallikrein inhibitors are being investigated for their potential to treat retinopathy, hereditary angioedema, and other edema-associated diseases. The compound's ability to bind selectively to plasma kallikrein while minimizing interactions with other proteases is crucial for developing effective therapies .

Synthesis and Structure-Activity Relationships

The synthesis pathways of this compound derivatives are also noteworthy. Research has shown that modifications to the pyrazine core can significantly influence biological activity. For instance, structure-activity relationship studies have indicated that specific substitutions can enhance potency against targets like Mycobacterium tuberculosis .

Table: Structure-Activity Relationships

CompoundTargetIC50 (nM)Notes
Compound 47Zika Virus Protease130Allosteric inhibitor
Compound 1Mycobacterium tuberculosisNot specifiedNovel mechanism of action

Potential in Tuberculosis Treatment

The compound's derivatives have been evaluated for anti-tubercular activity. A study synthesized a series of substituted amides that showed promising results against Mycobacterium tuberculosis, indicating that similar compounds could be developed based on the structure of this compound .

Mechanism of Action

The mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine are best understood in the context of analogs with variations in substituents or core heterocycles. Below is a detailed comparison based on available

Substituent Modifications on the Pyrazine Core

6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine (CAS 1220020-21-2)
  • Structure : Chlorine at position 6; N-cyclohexyl and N-methyl groups on the amine.
  • The bulky cyclohexyl group may reduce solubility but enhance steric effects in biological interactions .
  • Applications : Likely used as a pharmaceutical intermediate due to its halogenated structure.
6-(Pyridin-3-yl)pyrazin-2-amine (CAS 925677-98-1)
  • Structure : Pyridin-3-yl group directly attached to position 6; unsubstituted amine.
  • Key Differences : Lacks the methyl group and pyridin-3-ylmethyl substituent, simplifying the structure. This reduces lipophilicity and may limit membrane permeability compared to the target compound .
  • Synthetic Relevance: A precursor for more complex derivatives, as noted in supplier databases.
Pyrazin-2-amine
  • Structure : Unsubstituted pyrazine core with a free amine.
  • Key Differences : The absence of substituents makes it highly reactive. Burkholderia sp. MAK1 hydroxylates this compound, suggesting metabolic instability compared to methyl- or chloro-substituted analogs .

Modifications on the Amine Group

N-[(6-Amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide (CAS 199294-70-7)
  • Structure: Acetamide-linked pyrazine with a 6-amino-2-methylpyridin-3-ylmethyl group and phenylethylamino substituent.
  • Key Differences: The extended acetamide chain and additional aromatic groups increase molecular weight (MW: ~440 Da) and complexity.
  • Biological Relevance : Marketed for medicinal use, indicating optimized pharmacokinetics compared to simpler analogs.
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1304017-61-5)
  • Structure : Fluorinated pyridine fused to a pyrimidine core.
  • Key Differences : Fluorine improves metabolic stability and bioavailability. The pyrimidine core differs electronically from pyrazine, affecting binding selectivity .

Biological Activity

Introduction

The compound 6-methyl-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anti-inflammatory properties. This article synthesizes current research findings, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of its biological activity.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of pyrazine derivatives, including compounds similar to this compound. For instance, a series of substituted pyrazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (MTB). Among these, certain compounds exhibited significant activity with MIC values lower than standard treatments like Pyrazinamide (PZA) .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundMIC (μg/mL)IC50 (μg/mL)
6a≤ 20.728
6e≤ 20.819
7e2.123.88
PZA8>20

Case Study: A study by Dolezal et al. demonstrated that specific pyrazine derivatives showed four times higher activity against MTB compared to PZA, indicating that structural modifications could enhance efficacy .

Anti-Inflammatory Activity

In addition to anti-tubercular properties, derivatives of pyrazine have shown promising anti-inflammatory effects. Research has indicated that certain compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses. For example, pyrimidine derivatives with similar structural attributes demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Inhibitory Effects on COX Enzymes

CompoundCOX-1 Inhibition IC50 (μM)COX-2 Inhibition IC50 (μM)
Compound A11.608.23
Compound B9.17<9

Structure-Activity Relationships (SAR)

The biological activity of pyrazine derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrazine ring can significantly influence potency and selectivity against target enzymes or pathogens.

  • Substituent Effects: The presence of electron-donating groups has been shown to enhance activity against COX enzymes.
  • Ring Modifications: Substituting nitrogen atoms in the ring structure can improve binding affinity to biological targets, as seen in various CHK1 inhibitors derived from similar frameworks .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of potential therapeutic agents. For instance, compounds derived from the pyrazine framework were subjected to MTT assays against human embryonic kidney (HEK) cells to determine their IC50 values, revealing varying degrees of cytotoxicity .

Table 3: Cytotoxicity Results

CompoundIC50 (μM)
Compound A>2000
Compound B>1000
Compound C<500

The compound this compound and its analogs represent a promising class of molecules with significant biological activities, particularly in combating tuberculosis and inflammation. Ongoing research into their SAR will likely yield further insights into optimizing these compounds for therapeutic use.

Future Directions

Q & A

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., p38 MAP kinase PDB: 1A9U).
  • Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Quantify binding affinities for structure-activity relationship (SAR) refinement .

How should contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Q. Advanced Research Focus

  • Standardize assay conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), ATP concentration, and incubation time.
  • Validate via orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular proliferation (MTT assay) .
  • Meta-analysis : Aggregate data from PubChem BioAssay entries to identify trends .

What strategies improve selectivity in SAR studies?

Q. Advanced Research Focus

  • Fragment-based design : Modify the pyridinylmethyl group (e.g., fluorination at C4) to reduce off-target binding.
  • Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to assess selectivity across 400+ kinases .
  • Crystallography-guided mutagenesis : Identify key residues (e.g., hinge region Lys53 in p38α) for targeted modifications .

How should stability and storage conditions be determined?

Q. Basic Research Focus

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., purity drop <5%).
  • Lyophilization : For long-term storage, lyophilize in inert buffers (pH 7.4) and store at −80°C .

What in vitro models are appropriate for mechanistic studies?

Q. Advanced Research Focus

  • Immune cell assays : Test TNF-α suppression in LPS-stimulated macrophages (IC₅₀ correlation with p38 inhibition) .
  • 3D tumor spheroids : Evaluate penetration and cytotoxicity in hypoxic microenvironments .

How can green chemistry principles be applied to its synthesis?

Q. Advanced Research Focus

  • Solvent-free reactions : Use ball milling for solid-state coupling (e.g., 6-methylpyrazin-2-amine + 3-pyridinylmethyl chloride).
  • Biocatalysis : Explore lipase-mediated amidation in aqueous media .
  • Flow chemistry : Optimize residence time and temperature for continuous production .

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